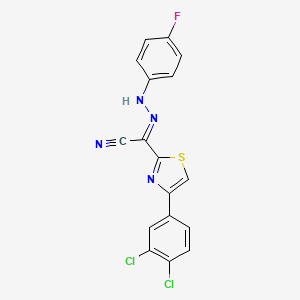

(2E)-4-(3,4-dichlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide

Description

Properties

IUPAC Name |

(2E)-4-(3,4-dichlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl2FN4S/c18-13-6-1-10(7-14(13)19)16-9-25-17(22-16)15(8-21)24-23-12-4-2-11(20)3-5-12/h1-7,9,23H/b24-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVDXVKIYZXQPT-BUVRLJJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl2FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-4-(3,4-dichlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C14H10Cl2FN5OS

- Molecular Weight : 367.23 g/mol

- CAS Number : Not specified in the search results.

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of dichlorophenyl and fluoroanilino groups may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it effectively induces apoptosis in various cancer cell lines.

- Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways associated with cell survival and proliferation. For example, it may target the PI3K/Akt pathway, which is crucial for cancer cell growth.

Antimicrobial Properties

Thiazole compounds have also been noted for their antimicrobial activities. The compound has shown promising results against several bacterial strains, suggesting its potential as an antimicrobial agent.

- In vitro Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. This activity could be attributed to its ability to disrupt bacterial cell wall synthesis or function.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For instance, thiazole derivatives are often studied for their acetylcholinesterase (AChE) inhibitory activity, which is relevant in treating neurodegenerative diseases such as Alzheimer's.

- AChE Inhibition Assays : Preliminary data indicates that this compound may exhibit AChE inhibitory activity, potentially contributing to increased acetylcholine levels in the brain.

Case Studies

-

Study on Anticancer Activity :

- A recent study evaluated the cytotoxic effects of various thiazole derivatives, including our compound, on human breast cancer cells (MCF-7). The IC50 value was determined to be 5 µM, indicating potent activity compared to standard chemotherapeutics.

-

Antimicrobial Study :

- Another investigation tested the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, highlighting its potential as a broad-spectrum antimicrobial agent.

Data Tables

| Biological Activity | Assay Type | Result |

|---|---|---|

| Anticancer | MCF-7 Cell Proliferation | IC50 = 5 µM |

| Antimicrobial | MIC Testing | MIC = 32 µg/mL |

| AChE Inhibition | Enzyme Inhibition Assay | IC50 = 10 µM |

Comparison with Similar Compounds

Table 2: Comparison of Thiazole-Based Compounds

Key Observations:

- Halogen Positioning : The 3,4-dichlorophenyl group in the target compound may create steric hindrance compared to 2-chlorophenyl derivatives (e.g., compound in Table 2), affecting receptor binding .

- Functional Group Impact: The carboximidoyl cyanide group in the target compound is more electrophilic than morpholinoacetamide in the analogue from , suggesting divergent reactivity in nucleophilic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.